A Comprehensive Spectroscopic Guide to (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
A Comprehensive Spectroscopic Guide to (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
Abstract
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, a chiral amino alcohol, serves as a cornerstone in modern asymmetric synthesis. Its rigid bicyclic framework and defined stereochemistry are pivotal in the production of high-value pharmaceuticals, most notably the HIV protease inhibitor Indinavir.[1][2] The precise control and confirmation of its stereochemistry are not merely academic; they are critical for ensuring the efficacy and safety of the final active pharmaceutical ingredient. This guide provides an in-depth analysis of the essential spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating detailed data interpretation with field-proven experimental protocols, this document serves as a vital resource for the unambiguous identification and quality control of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol.
The Indispensable Role of Stereochemistry
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. In (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol, the cis relationship between the amino and hydroxyl groups on the five-membered ring is a critical design element. This specific orientation allows it to act as a highly effective chiral auxiliary or ligand in asymmetric catalysis and as a key structural component in complex molecules.[3][4] Consequently, rigorous spectroscopic verification is the only way to confirm that the correct diastereomer has been synthesized and isolated, preventing the inclusion of impurity profiles that could derail a drug development program.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the precise structure and stereochemistry of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol. The analysis of both proton (¹H) and carbon (¹³C) spectra provides a complete picture of the molecular connectivity and spatial relationships.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), coupling constants (J), and signal integration. The data presented below was obtained in deuterated methanol (CD₃OD), a common solvent for polar molecules.
Table 1: ¹H NMR Spectroscopic Data for (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol in CD₃OD
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.38 (m, 1H), 7.17-7.22 (m, 3H) | Multiplet | - | Ar-H (Aromatic Protons) |
| 4.39 (m, 1H) | Multiplet | - | H-1 (CH-OH) |
| 4.13 (d, 1H) | Doublet | 5.0 | H-2 (CH-NH₂) |
| 3.05 (dd, 1H) | Doublet of Doublets | 16.1, 5.4 | H-3a (CH₂) |
| 2.88 (dd, 1H) | Doublet of Doublets | 16.1, 2.9 | H-3b (CH₂) |
Source: Organic Syntheses Procedure.[5]
Expert Interpretation:
-
Aromatic Region (δ 7.17-7.38): The complex multiplets in this region are characteristic of the four protons on the benzene ring.
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Benzylic Protons (H-1 and H-2): The protons at the stereocenters, H-1 (attached to the carbon with the hydroxyl group) and H-2 (attached to the carbon with the amino group), are crucial for confirming the cis stereochemistry. The observed coupling constant between them (approximately 5 Hz) is indicative of the dihedral angle consistent with a cis relationship on the five-membered ring.
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Methylene Protons (H-3a and H-3b): The two protons on the C-3 carbon are diastereotopic, meaning they are chemically non-equivalent. They appear as distinct doublet of doublets. They exhibit a large geminal coupling (16.1 Hz) to each other and smaller vicinal couplings to the H-2 proton.
Carbon (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.
Table 2: ¹³C NMR Spectroscopic Data for (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol in CD₃OD
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 145.1, 141.8 | C-7a, C-3a (Aromatic Quaternary) |
| 128.6, 127.8, 126.1, 125.3 | Aromatic CH Carbons |
| 75.2 | C-1 (CH-OH) |
| 60.4 | C-2 (CH-NH₂) |
| 40.0 | C-3 (CH₂) |
Source: Organic Syntheses Procedure.[5]
Expert Interpretation:
-
Aromatic Carbons (δ 125-146): Six distinct signals are observed for the aromatic ring, corresponding to the four CH carbons and the two quaternary carbons at the ring junction.
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Aliphatic Carbons (δ 40-76): The signals at 75.2 ppm and 60.4 ppm are characteristic of carbons bearing electronegative oxygen and nitrogen atoms, respectively, and are assigned to C-1 and C-2. The upfield signal at 40.0 ppm corresponds to the C-3 methylene carbon.
Experimental Protocol: NMR Spectroscopy
A self-validating NMR experiment ensures that the acquired data is a true representation of the sample.
Workflow: NMR Analysis
Caption: Workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The spectrum is dominated by absorptions corresponding to the O-H, N-H, and C-H bonds.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3343, 3290 | N-H and O-H Stretching | Amine (NH₂) and Alcohol (OH) |
| 3170-3022 | C-H Stretching | Aromatic C-H |
| 2918 | C-H Stretching | Aliphatic C-H |
| 1605, 1474 | C=C Stretching | Aromatic Ring |
Source: Organic Syntheses Procedure.[5]
Expert Interpretation: The most telling feature is the broad band observed above 3000 cm⁻¹. This is not a single sharp peak but a composite of the O-H and N-H stretching vibrations. The broadening is a direct consequence of intermolecular and intramolecular hydrogen bonding.[6] This hydrogen bonding network is a key physical characteristic of the molecule in its solid or neat state. The presence of both aromatic and aliphatic C-H stretches further confirms the indane framework.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy with ATR
The Attenuated Total Reflectance (ATR) method is a common choice as it requires minimal sample preparation.[1]
Workflow: FTIR-ATR Analysis
Caption: Protocol for acquiring an IR spectrum using an ATR accessory.
Mass Spectrometry (MS): Confirming Molecular Weight and Integrity
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for minimizing fragmentation and observing the protonated molecular ion.
Expected Mass-to-Charge Ratios (m/z):
-
[M+H]⁺: The expected protonated molecular ion will appear at m/z 150.09 .[5] This is typically the base peak in an ESI mass spectrum.
Expert Interpretation: Plausible Fragmentation Pathway While the protonated molecular ion is the primary signal of interest for confirming identity, fragmentation can provide structural validation. The C-N and C-O bonds, as well as the bonds of the five-membered ring, are potential cleavage points.
Diagram: Proposed ESI-MS Fragmentation of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
Caption: Key fragmentation pathways for the protonated molecule.
A primary fragmentation event is the loss of a neutral water molecule (18 Da) from the protonated parent ion, leading to a fragment at m/z 132. Another likely loss is that of ammonia (17 Da), resulting in a fragment at m/z 133. The relative abundance of these fragments depends on the instrument's collision energy settings.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol outlines a general procedure for obtaining an ESI mass spectrum.[1]
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, typically a mixture of methanol or acetonitrile with a small amount of water and a trace of formic acid to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that encompasses the expected molecular ion (e.g., m/z 50-300).
Conclusion
The collective data from NMR, IR, and MS provides an unambiguous spectroscopic fingerprint for (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol. ¹H NMR confirms the cis stereochemistry through its characteristic coupling constants, while ¹³C NMR validates the carbon skeleton. IR spectroscopy provides rapid confirmation of the essential amine and alcohol functional groups and the effects of hydrogen bonding. Finally, mass spectrometry verifies the molecular weight and structural integrity. For any scientist working in drug discovery and development, a thorough understanding and application of these techniques are paramount for ensuring the quality and identity of this critical chiral building block.
References
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Organic Syntheses. (n.d.). (1s,2r)-1-aminoindan-2-ol. Organic Syntheses Procedure. Available at: [Link]
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Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in asymmetric syntheses. Synthesis, 1998(07), 937–961. Available at: [Link]
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IUCr Journals. (2018). The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt. Available at: [Link]
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PubChem. (n.d.). (1S,2R)-(-)-1-Amino-2-indanol. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (n.d.). Excitation spectra of (a) (1R,2S)-(+)-cis-1-amino-2-indanol detected by.... Available at: [Link]
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MDPI. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Available at: [Link]
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PubChem. (n.d.). (1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-ol. National Center for Biotechnology Information. Available at: [Link]
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NIST. (n.d.). 1H-Inden-1-ol, 2,3-dihydro-. NIST Chemistry WebBook. Available at: [Link]
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Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(07), 937-961. Available at: [Link]
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MDPI. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Available at: [Link]
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